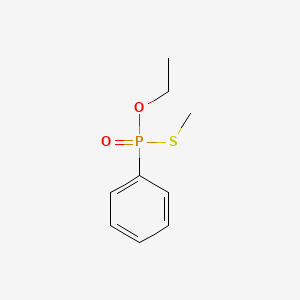
(Ethoxymethylsulfanylphosphoryl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethoxymethylsulfanylphosphoryl)benzene is an organic compound that features a benzene ring substituted with an ethoxymethylsulfanylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxymethylsulfanylphosphoryl)benzene typically involves the reaction of benzene with ethoxymethylsulfanylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted at a temperature range of 0-5°C to prevent any side reactions and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethoxymethylsulfanylphosphoryl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
(Ethoxymethylsulfanylphosphoryl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Ethoxymethylsulfanylphosphoryl)benzene involves its interaction with specific molecular targets and pathways. The phosphoryl group can act as a ligand for metal ions, facilitating catalytic reactions. The sulfanyl group can undergo redox reactions, influencing the redox state of biological systems. The benzene ring provides a stable aromatic framework that can participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Methoxymethylsulfanylphosphoryl)benzene: Similar structure but with a methoxy group instead of an ethoxy group.
(Ethoxymethylsulfanylphosphoryl)toluene: Similar structure but with a methyl group on the benzene ring.
(Ethoxymethylsulfanylphosphoryl)anisole: Similar structure but with a methoxy group on the benzene ring.
Uniqueness
(Ethoxymethylsulfanylphosphoryl)benzene is unique due to the presence of both ethoxy and sulfanyl groups, which provide distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
57557-79-6 |
|---|---|
Formule moléculaire |
C9H13O2PS |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
[ethoxy(methylsulfanyl)phosphoryl]benzene |
InChI |
InChI=1S/C9H13O2PS/c1-3-11-12(10,13-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clé InChI |
FDEGXRULOBKDOK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


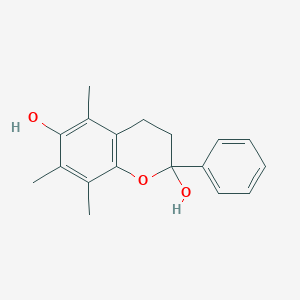
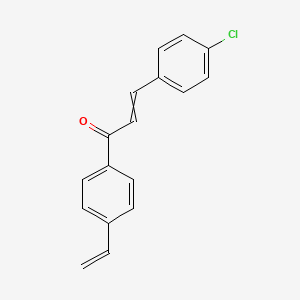

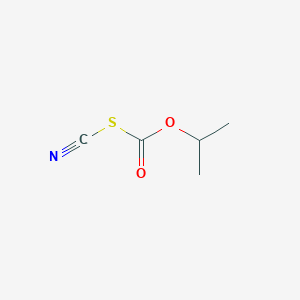
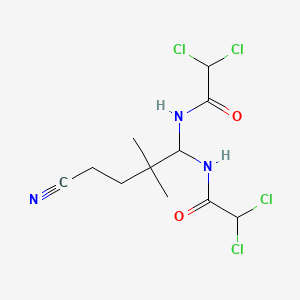

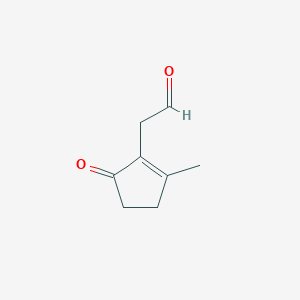
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)

![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)
